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molecular formula C6H3ClN2OS B8299362 N-cyano-3-chloro-thiophene-2-carboxylic acid amide

N-cyano-3-chloro-thiophene-2-carboxylic acid amide

Cat. No. B8299362
M. Wt: 186.62 g/mol
InChI Key: YLWSPIBBFZRESY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07041685B2

Procedure details

Compounds of this invention with a linker between middle ring and Ar2 may be prepared as illustrated by the exemplary reaction in Scheme 11. Reaction of 3-chloro-thiophene-2-carbonyl chloride with cyanamide produces N-cyano-3-chloro-thiophene-2-carboxylic acid amide, followed by treating with hydroxyamine to give 3-amino-5-(3-chloro-2-thienyl)-1,2,4-oxadiazole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[C:7](Cl)=[O:8].[N:10]#[C:11][NH2:12]>>[C:11]([NH:12][C:7]([C:3]1[S:4][CH:5]=[CH:6][C:2]=1[Cl:1])=[O:8])#[N:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(SC=C1)C(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Compounds of this invention with a linker between middle ring and Ar2 may be prepared
CUSTOM
Type
CUSTOM
Details
as illustrated by the exemplary reaction in Scheme 11

Outcomes

Product
Name
Type
product
Smiles
C(#N)NC(=O)C=1SC=CC1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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